

Tremacamra: Safety and Toxicology Application Notes and Protocols

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Compound of Interest

Compound Name: tremacamra

Cat. No.: B1174585

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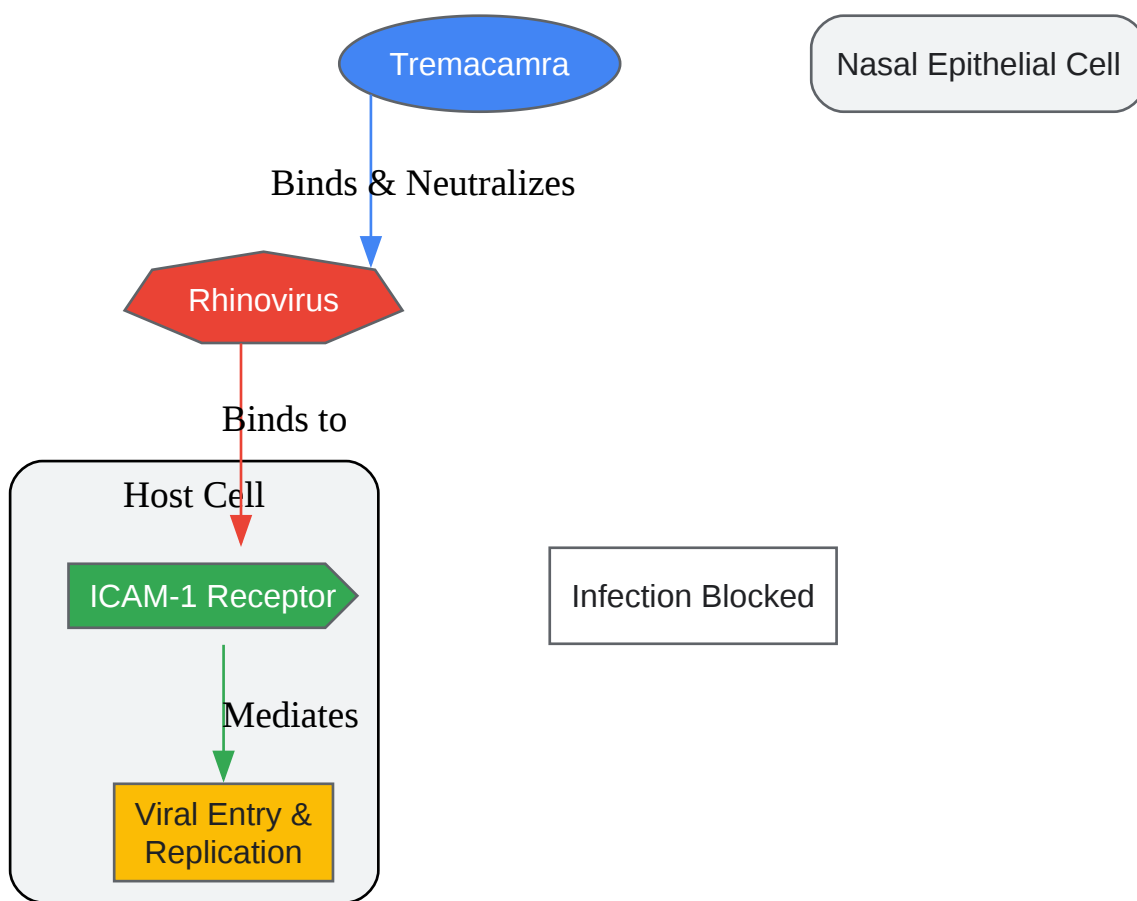
For Researchers, Scientists, and Drug Development Professionals

Introduction

Tremacamra, a recombinant soluble intercellular adhesion molecule-1 (sICAM-1), represents a novel therapeutic approach for the prevention and treatment of infections caused by the majority of human rhinovirus (HRV) serotypes. By acting as a decoy receptor, **tremacamra** competitively inhibits the binding of rhinovirus to the native ICAM-1 receptor on respiratory epithelial cells, thereby preventing viral entry and subsequent replication. This document provides a comprehensive overview of the available safety and toxicology data for **tremacamra**, along with detailed protocols from key clinical studies and recommendations for further non-clinical evaluation based on regulatory guidelines.

Mechanism of Action

Tremacamra's primary mechanism of action is the competitive inhibition of rhinovirus binding to host cells.[1][2] Major group rhinoviruses utilize ICAM-1 as their primary cellular receptor.[3] **Tremacamra**, as a soluble form of ICAM-1, presents a high-affinity binding target for these viruses in the nasal passages. By binding to the virus, **tremacamra** effectively neutralizes it, preventing its attachment to and entry into the host's nasal epithelial cells.[1][2] Furthermore, the binding of soluble ICAM-1 can induce conformational changes in the rhinovirus capsid, leading to the release of viral RNA and rendering the virus non-infectious.[1][4]



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Caption: Tremacamra's Mechanism of Action

Clinical Safety and Efficacy

A significant body of human safety and efficacy data for **tremacamra** comes from a series of randomized, double-blind, placebo-controlled trials. These studies evaluated the intranasal administration of **tremacamra** for the prevention of experimental rhinovirus colds.

Summary of Clinical Trial Data

The following tables summarize the key efficacy and safety findings from the pooled analysis of four clinical trials involving 177 evaluable subjects.^{[2][5]}

Table 1: Efficacy of Intranasal **Tremacamra** in Experimental Rhinovirus Colds

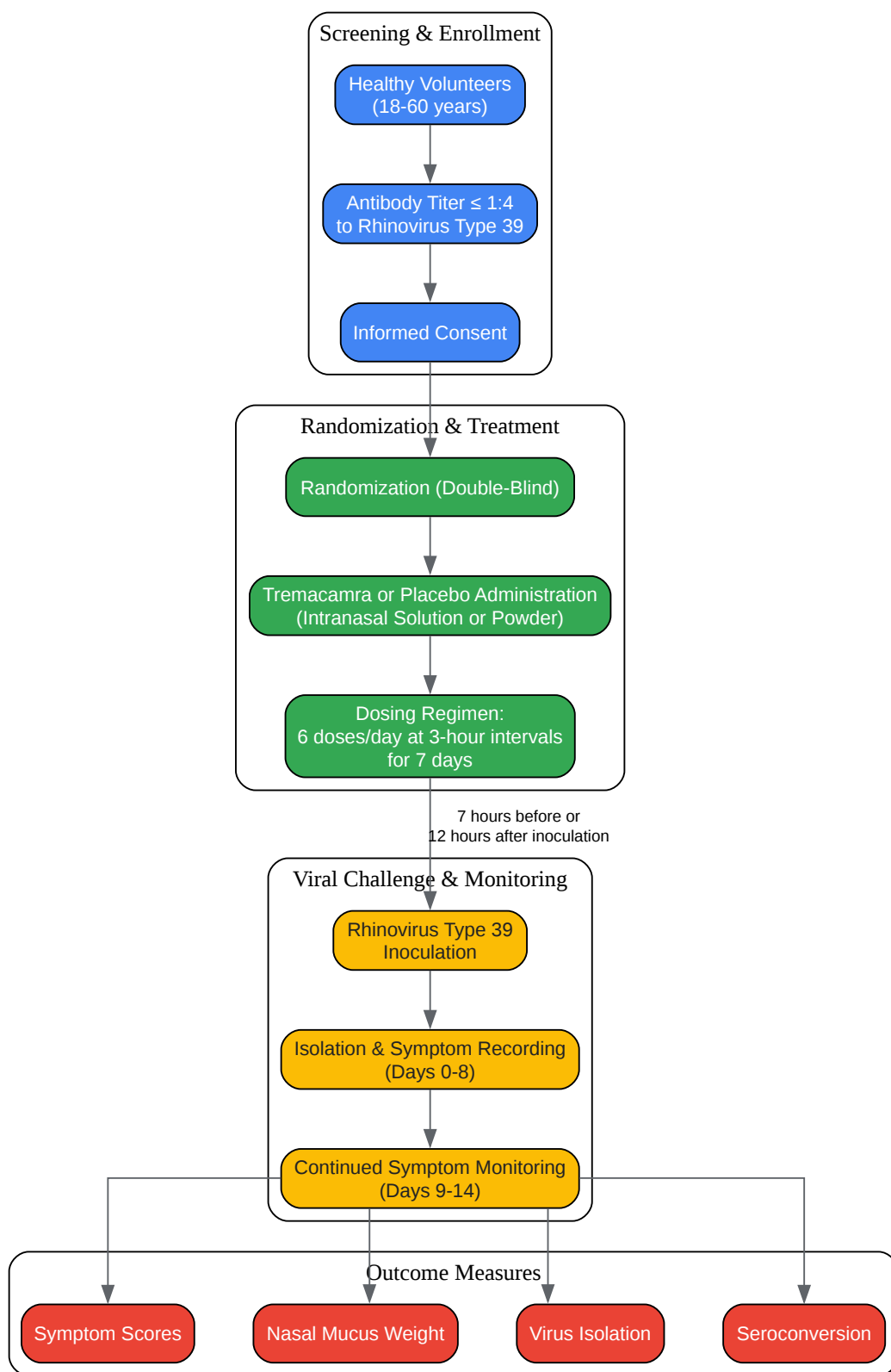
Outcome Measure	Placebo (n=96)	Tremacamra (n=81)	P-value
Total Symptom Score (mean \pm 95% CI)	17.6 \pm 2.7	9.6 \pm 2.9	<.001
Proportion of Clinical Colds (%)	67%	44%	<.001
Nasal Mucus Weight (g, mean \pm 95% CI)	32.9 \pm 8.8	14.5 \pm 9.4	<.001
Infection Rate (%)	92%	85%	.19

Table 2: Safety Profile of Intranasal **Tremacamra**

Adverse Event Profile	Findings
Adverse Effects	Not associated with an increase in adverse effects compared to placebo.[2][5]
Systemic Absorption	No evidence of absorption through the nasal mucosa.[5]
Immunogenicity	Did not interfere with the development of neutralizing antibodies to the challenge virus.[2][5]

Clinical Trial Protocol: Experimental Rhinovirus Infection Model

The following protocol provides a detailed methodology for the key clinical trials cited.



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References

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- 3. A cell adhesion molecule, ICAM-1, is the major surface receptor for rhinoviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pathway of rhinovirus disruption by soluble intercellular adhesion molecule 1 (ICAM-1): an intermediate in which ICAM-1 is bound and RNA is released - PubMed [pubmed.ncbi.nlm.nih.gov]
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